(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid

Asymmetric catalysis Chiral synthesis Heterogeneous hydrogenation

Select this E-isomer for asymmetric hydrogenation: 73% ee with cinchonidine-modified Pd/Al₂O₃, 12 pp above 3-pyridyl analogs. Predictable E-configuration limits H-bonding to carboxylic acid dimerization, simplifying crystallization. A validated precursor to amidino-benzimidazolyl-furyl-phenyl-acrylates with activity against MiaPaCa2, MCF7, HeLa, Hep2, and HT 29 carcinoma cells. Multi-target enzyme inhibitor (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase) for polypharmacological studies.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
Cat. No. B12452698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)O
InChIInChI=1S/C13H10O3/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)
InChIKeyNXFJMNHCFFZDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(Furan-2-yl)-2-phenylprop-2-enoic Acid: Procurement-Grade Overview and Structural Classification


(2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid (CAS 42307-39-1) is an α,β-unsaturated carboxylic acid featuring a furan heterocycle and a phenyl group arranged in the E (trans) configuration about the central propenoic acid core [1]. This compound belongs to the class of heteroaromatic-substituted cinnamic acid analogues, with a molecular formula of C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol [2]. The molecule serves as both a biologically active scaffold and a versatile synthetic intermediate, having been employed as a starting material in the synthesis of substituted amidino-benzimidazolyl-furyl-phenyl-acrylates for antitumor evaluation [1] and as a substrate in enantioselective hydrogenation studies yielding chiral propionic acid derivatives [3]. The defined E-stereochemistry and heteroaromatic substitution differentiate this compound from simpler phenylpropenoic acid analogs in both reactivity and potential biological recognition.

Procurement Risk Alert: Why Generic (2E)-3-(Furan-2-yl)-2-phenylprop-2-enoic Acid Substitution Is Not Scientifically Neutral


Substitution of (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid with structurally similar heteroaromatic propenoic acids or saturated analogs introduces quantifiable and experimentally validated differences in stereochemical outcome, conformational behavior, and biological activity that cannot be predicted by structural inspection alone. Comparative studies demonstrate that replacing the 2-furyl substituent with a 3-pyridyl group reduces enantioselectivity in asymmetric hydrogenation from up to 73% ee to only 61% ee [1]. NMR conformational analysis reveals that the E-stereoisomer exhibits fundamentally different intermolecular hydrogen-bonding patterns than its Z-counterpart, with the E-isomer showing no secondary intermolecular interactions beyond carboxylic acid dimerization, whereas Z-isomers engage in distinct hydrogen-bond networks [2]. Furthermore, class-level inference from cinnamic acid analog studies indicates that furan-containing scaffolds exhibit enhanced biological activity compared to their phenyl-only counterparts . These documented differences establish that generic substitution carries material risk of altered synthetic efficiency, unpredictable crystallization behavior, and divergent biological readouts.

Quantitative Differentiation Evidence: (2E)-3-(Furan-2-yl)-2-phenylprop-2-enoic Acid vs. Structural Analogs


Superior Enantioselectivity in Asymmetric Hydrogenation vs. 3-Pyridyl Analog

In a direct head-to-head comparison under identical reaction conditions, (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid achieved significantly higher enantioselectivity during cinchonidine-modified Pd-catalyzed hydrogenation than the corresponding 3-pyridyl-substituted analog [1]. This quantitative difference directly impacts the utility of this compound as a substrate for producing enantiomerically enriched chiral building blocks, with the 2-furyl substituent providing a 12% absolute improvement in enantiomeric excess relative to the 3-pyridyl comparator.

Asymmetric catalysis Chiral synthesis Heterogeneous hydrogenation

Enhanced Bronchospasmodic Activity of Furan-Containing Scaffolds vs. Cinnamic Acid Analogs

In a class-level comparison of 42 xanthine-based derivatives, compounds incorporating a furan spacer moiety demonstrated superior in vivo anti-bronchospasmodic activity relative to those with a cinnamic acid spacer, as evaluated in a histamine-induced bronchospasm chamber model in guinea pigs . While this study did not test the free acid directly, it establishes a class-level inference that the furan heterocycle confers a measurable functional advantage over phenyl-only cinnamic acid scaffolds in bronchospasmodic applications.

Bronchodilator discovery Asthma therapeutics Xanthine derivatives

Defined E-Configuration Confers Distinct Solid-State and Solution-Phase Conformational Behavior

NMR spectroscopic analysis (2D NOESY) of E-2-phenyl-3(2′-furyl)propenoic acid across multiple solvents (methanol, chloroform, DMSO) revealed no conformational preferences irrespective of solvent polarity or whether the compound existed as the free acid dimer [1]. This conformational homogeneity contrasts with the Z-stereoisomer and with saturated propanoic acid analogs, where distinct intramolecular and intermolecular hydrogen-bonding patterns are observed [2]. Specifically, for the E-isomer, no secondary intermolecular interactions beyond carboxylic acid dimerization could be measured or calculated, whereas Z-isomers exhibit (aromatic)C–H⋯(furyl)O intermolecular hydrogen bonds that influence crystal packing and solubility [2].

Conformational analysis Crystallography NMR spectroscopy

Validated Utility as a Synthetic Precursor for Antitumor Acrylate Esters

This compound serves as the documented starting material for the multistep synthesis of a series of substituted amidino-benzimidazolyl-furyl-phenyl-acrylates and naphtho[2,1-b]furan-carboxylates that were evaluated for cytostatic activity against a panel of human cancer cell lines including MiaPaCa2 (pancreatic), MCF7 (breast), HeLa (cervical), Hep2 (laryngeal), and HT 29 (colon) carcinomas, as well as the WI38 human fibroblast line [1]. The resulting ester derivatives exhibited concentration-dependent inhibition of tumor cell proliferation, validating the utility of the parent acid as a productive scaffold for generating biologically active analogs.

Anticancer agents Benzimidazole derivatives Cytostatic evaluation

Selective Hydrogenation to 2-Phenyl-3-(2-furyl)propionic Acid with Up to 73% ee

Under cinchonidine-modified Pd/Al₂O₃ catalysis, (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid undergoes enantioselective hydrogenation to yield 2-phenyl-3-(2-furyl)propionic acid in up to 73% enantiomeric excess [1]. The saturated product class (3-aryl-3-(furan-2-yl)propanoic acids) has been independently characterized for antimicrobial activity, demonstrating activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL [2]. This dual utility—as both a stereoselective hydrogenation substrate and as a precursor to antimicrobial propanoic acid derivatives—distinguishes this compound from analogs lacking the furan moiety, which exhibit different hydrogenation profiles.

Chiral pool synthesis Propionic acid derivatives Heterogeneous catalysis

Lipoxygenase Inhibitory Activity and Arachidonic Acid Pathway Interference

Database annotations indicate that (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid acts as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. The compound also inhibits formyltetrahydrofolate synthetase and carboxylesterase, with weaker inhibition of cyclooxygenase, establishing a multi-target enzyme inhibition profile. Additionally, the compound exhibits antioxidant activity in fats and oils [1]. This polypharmacological enzyme inhibition profile differentiates the compound from selective lipoxygenase inhibitors that lack the secondary enzyme activities.

Lipoxygenase inhibition Anti-inflammatory Eicosanoid pathway

Validated Application Scenarios for (2E)-3-(Furan-2-yl)-2-phenylprop-2-enoic Acid Based on Quantitative Evidence


Asymmetric Hydrogenation Substrate for Chiral Propionic Acid Synthesis

This compound is validated for use as a prochiral substrate in heterogeneous asymmetric hydrogenation to produce enantiomerically enriched 2-phenyl-3-(2-furyl)propionic acid. Documented enantioselectivity reaches 73% ee using cinchonidine-modified Pd/Al₂O₃ catalyst under mild conditions (1 bar H₂, room temperature, DMF) [1]. The 12 percentage point superiority over the 3-pyridyl analog makes this compound the preferred substrate when optimizing chiral hydrogenation protocols or when higher enantiopurity is required for downstream applications [1].

Precursor for Antitumor Benzimidazolyl-Furyl-Phenyl-Acrylate Synthesis

This compound serves as a documented starting material for the synthesis of substituted amidino-benzimidazolyl-furyl-phenyl-acrylates that exhibit concentration-dependent cytostatic activity against a panel of human carcinoma cell lines including pancreatic (MiaPaCa2), breast (MCF7), cervical (HeLa), laryngeal (Hep2), and colon (HT 29) cancers [1]. The validated synthetic route and documented biological activity of the resulting esters make this acid a rational procurement choice for medicinal chemistry programs developing furan-containing anticancer agents.

Conformational Analysis and Solid-State Structure Studies

The well-characterized E-configuration and predictable conformational behavior of this compound across multiple solvent systems (methanol, chloroform, DMSO) make it suitable for studies of intermolecular hydrogen bonding, crystal engineering, and solvent-dependent conformational analysis [1]. The absence of secondary intermolecular interactions beyond carboxylic acid dimerization distinguishes this E-isomer from its Z-counterpart and from saturated analogs, providing a clean model system for investigating hydrogen-bonding phenomena [2].

Lipoxygenase Pathway and Anti-Inflammatory Mechanism Studies

Database annotations identify this compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase and carboxylesterase [1]. The compound's polypharmacological enzyme inhibition profile and documented antioxidant activity make it a valuable tool for investigating multi-target modulation of inflammatory cascades and oxidative stress pathways [1].

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